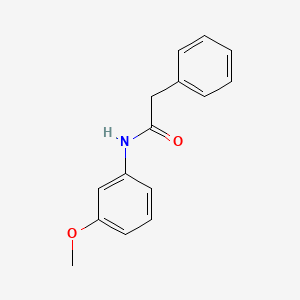

N-(3-methoxyphenyl)-2-phenylacetamide

Description

N-(3-Methoxyphenyl)-2-phenylacetamide is a substituted acetamide featuring a phenylacetamide backbone with a methoxy group (-OCH₃) at the meta position of the aniline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in reductive amination reactions. For instance, it is reduced by lithium aluminum hydride (LiAlH₄) to yield 3-methoxy-N-phenethylaniline, a precursor for melatonergic ligands with improved metabolic stability . Its structure-activity relationships (SAR) and reactivity are influenced by the electron-donating methoxy group, which modulates nucleophilicity and steric interactions.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(11-14)16-15(17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRFKRQPUNYSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355269 | |

| Record name | N-(3-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50916-19-3 | |

| Record name | N-(3-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 3-methoxyaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

3-Methoxyaniline+Phenylacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the aromatic ring undergoes oxidation to yield hydroxylated derivatives. This reaction is critical for modifying the compound's electronic properties and biological activity.

Key Findings:

-

Reagents/Conditions: Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) under reflux (60–80°C). Chromium trioxide (CrO₃) in acetic acid is also effective.

-

Product: N-(3-Hydroxyphenyl)-2-phenylacetamide, confirmed via NMR and mass spectrometry.

-

Mechanism: The methoxy group is oxidized to a hydroxyl group via electrophilic attack, forming a quinone-like intermediate.

Reduction Reactions

The amide bond (-CONH-) is susceptible to reduction, yielding amines. This transformation is pivotal for generating bioactive intermediates.

Key Findings:

-

Reagents/Conditions: Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to reflux . Sodium borohydride (NaBH₄) is less effective for this substrate.

-

Product: N-(3-Methoxyphenyl)-2-phenylethylamine, characterized by IR loss of the carbonyl stretch (1680 cm⁻¹) and emergence of NH₂ peaks in NMR.

Substitution Reactions

The aromatic rings and amide group participate in nucleophilic and electrophilic substitutions.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophiles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | FeBr₃, CH₂Cl₂, 25°C | Brominated at para position | 60–75% | |

| Nitric Acid (HNO₃) | H₂SO₄, 0–5°C | Nitro-substituted derivative | 50–65% |

Nucleophilic Substitution

The amide nitrogen or methoxy group can act as a leaving group under specific conditions.

-

Amide Alkylation: Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated products .

-

Methoxy Displacement: Methoxy substitution with thiols (-SH) requires strong bases (e.g., NaNH₂) and polar aprotic solvents.

Comparative Analysis of Reaction Pathways

The table below summarizes reaction efficiencies and optimal conditions:

| Reaction Type | Preferred Reagent | Temperature | Yield Range | Selectivity |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 60–80°C | 70–85% | High |

| Reduction | LiAlH₄/THF | Reflux | 70–90% | Moderate |

| Bromination | Br₂/FeBr₃ | 25°C | 60–75% | Para > Ortho |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 50–65% | Meta |

Mechanistic Insights

-

Oxidation: Proceeds via a radical intermediate, stabilized by the aromatic ring’s electron-donating groups.

-

Reduction: LiAlH₄ cleaves the amide C=O bond through a two-step hydride transfer .

-

Substitution: Methoxy-directed electrophilic attack follows classical aromatic substitution mechanisms, while nucleophilic substitutions require deprotonation or leaving-group activation .

Scientific Research Applications

N-(3-Methoxyphenyl)-2-phenylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomerism: 3-Methoxy vs. 4-Methoxy Derivatives

The position of the methoxy substituent significantly impacts reactivity and selectivity. N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) exhibits higher selectivity in benzylation reactions under phase-transfer catalysis (PTC) compared to its meta counterpart. The para-methoxy group enhances resonance stabilization of the anionic intermediate, favoring O-alkylation over N-alkylation in certain conditions . In contrast, the meta substitution in N-(3-methoxyphenyl)-2-phenylacetamide may reduce resonance effects, altering product distributions in electrophilic reactions.

Substituent Effects on Reactivity and Selectivity

- Electron-Withdrawing Groups (EWGs): N-(4-Nitrophenyl)-2-phenylacetamide and N-(4-chlorophenyl)-2-phenylacetamide undergo alkylation via interfacial mechanisms due to reduced nucleophilicity of the amide nitrogen. The nitro group decreases N-alkylation selectivity, leading to competitive O- and C-alkylation products .

- Electron-Donating Groups (EDGs): Methoxy and methyl substituents (e.g., N-(4-Methylphenyl)-2-phenylacetamide) enhance N-alkylation selectivity by increasing nucleophilicity. For example, MetPA shows a 9.30 N/O alkylation ratio under PTC conditions, outperforming nitro-substituted analogs .

Bioactivity Comparisons

Modifications to the N-substituent can dramatically alter bioactivity. N-(3-Cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide demonstrates potent insecticidal activity against Plutella xylostella (LC₅₀ = 14.67 mg·L⁻¹), surpassing fipronil (LC₅₀ = 27.24 mg·L⁻¹). The trifluoromethyl and cyano groups enhance target binding and metabolic stability .

Data Table: Key Comparisons of this compound and Analogs

*Full name: N-(3-Cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide

Biological Activity

N-(3-methoxyphenyl)-2-phenylacetamide is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, contributing to its biological activity. The acetamide moiety plays a crucial role in its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, which can affect its activity profile.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The methoxy group can form hydrogen bonds with biological molecules, enhancing binding affinity.

- Enzyme Interaction : The acetamide group interacts with enzymes and receptors, modulating biochemical pathways that lead to observed effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that similar compounds have shown effectiveness against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Salmonella enterica.

The Minimum Inhibitory Concentration (MIC) for related compounds ranged from 1–8 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 1 | Staphylococcus aureus |

| Compound 2 | 2 | E. coli |

| Compound 3 | 4 | Salmonella enterica |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of N-phenylacetamide have shown cytotoxic effects against prostate carcinoma (PC3) cell lines:

- IC50 Values : Compounds with nitro substitutions demonstrated higher cytotoxicity compared to those with methoxy groups.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 52 | PC3 |

| Compound B | 80 | MCF-7 |

| Imatinib | 40 | PC3 |

The study indicated that the presence of electron-withdrawing groups enhances anticancer activity .

3. Anti-inflammatory Activity

This compound has also been associated with anti-inflammatory effects. Research highlights its ability to inhibit inflammatory cytokines such as TNF-α and IL-6, contributing to reduced inflammation in various models .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated the effectiveness of phenylacetamide derivatives against resistant bacterial strains, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

- Cytotoxic Effects on Cancer Cells : Another investigation assessed the cytotoxicity of various derivatives on cancer cell lines, revealing promising results for the development of new anticancer agents based on the phenylacetamide structure .

Q & A

Q. What are the recommended safety protocols for handling N-(3-methoxyphenyl)-2-phenylacetamide in laboratory settings?

- Methodological Answer : Laboratory handling requires strict adherence to PPE: wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for procedures generating dust or vapors. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste services to avoid environmental contamination .

Q. What synthetic routes are available for preparing this compound and its derivatives?

- Methodological Answer : Common methods include:

- Substitution-Reduction-Condensation : React 3-methoxyaniline with chloroacetyl chloride under basic conditions to form 2-chloro-N-(3-methoxyphenyl)acetamide, followed by azidation (e.g., NaN₃ in toluene/water) to introduce functional groups .

- Phase-Transfer Catalysis : Alkylation of 2-phenylacetamide derivatives using benzyl halides under phase-transfer conditions (e.g., tetrabutylammonium bromide in NaOH/CH₂Cl₂) .

- Enzymatic Synthesis : Biocatalytic approaches using aldolases or dehydrogenases for stereoselective modifications, as demonstrated in cascade reactions for structurally related acetamides .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃), acetamide (-NHCO-), and aromatic proton environments. LC-MS validates molecular weight and purity .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown in analogous acetamide structures .

Advanced Research Questions

Q. What strategies optimize regioselectivity in alkylation reactions of N-substituted 2-phenylacetamides?

- Methodological Answer : Substituent electronic effects dictate reaction pathways. Electron-donating groups (e.g., -OCH₃) favor interfacial mechanisms (reaction at phase boundaries), while electron-withdrawing groups (e.g., -NO₂) promote extraction mechanisms (reactant transfer to organic phase). Kinetic studies using UV-vis spectroscopy and DFT calculations can validate these trends .

Q. How do reaction conditions influence the enzymatic synthesis of this compound derivatives?

- Methodological Answer :

- Enzyme Selection : Deoxyribose-5-phosphate aldolase (DERA) and alcohol dehydrogenases (ADH) enable stereocontrolled C–C bond formation.

- Coenzyme Recycling : NADH oxidase (NOX) regenerates NAD⁺ in situ, reducing byproduct formation.

- Process Engineering : Optimize pH (6.5–7.5), temperature (30–37°C), and substrate feeding rates to minimize acetaldehyde dimerization/trimerization side reactions .

Q. Can computational modeling predict the metabolic stability of this compound in drug discovery contexts?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ≈ 2.1), cytochrome P450 interactions, and hepatic clearance.

- Docking Studies : Simulate binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina, guided by structural analogs like phenacetamide .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC Method Development : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and UV detection (λ = 254 nm). Validate linearity (R² > 0.999), LOD/LOQ (≤0.1 µg/mL), and precision (RSD < 2%) per ICH guidelines .

- Mass Spectrometry : HRMS (Q-TOF) identifies impurities via exact mass matching (e.g., m/z 255.0895 for [M+H]⁺ of the parent compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.